molecular formula C10H17NO2S B11015187 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide

3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide

Cat. No.: B11015187
M. Wt: 215.31 g/mol
InChI Key: UZEGPDUTVTYRBV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(2-oxothiolan-3-yl)butanamide is a synthetic amide derivative characterized by a 3,3-dimethyl-substituted butanamide backbone and a 2-oxothiolan-3-yl substituent on the amide nitrogen (Figure 1). The 2-oxothiolan-3-yl group comprises a five-membered sulfur-containing ring (thiolane) with an oxygen atom at the 2-position.

![Figure 1: Structure of 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide]

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide

InChI

InChI=1S/C10H17NO2S/c1-10(2,3)6-8(12)11-7-4-5-14-9(7)13/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

UZEGPDUTVTYRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1CCSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The final step involves the amidation of the synthesized thiophene derivative with 3,3-dimethylbutanoic acid under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and ketone group allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2-oxothiolan-3-yl group distinguishes the target compound from sulfur-containing analogs like 8c (dithiolan-3-yl), which lacks an oxygen atom in the ring . This difference may influence redox reactivity or metabolic stability.
  • Bromobutide and the phenethylamino derivative highlight how aromatic or halogenated substituents correlate with pesticidal or bioactive roles.

Spectroscopic and Physicochemical Properties

  • IR and NMR Data : Amide carbonyl peaks (~1650–1700 cm⁻¹ in IR; ~165–175 ppm in ¹³C NMR) are consistent across analogs . The 2-oxothiolan-3-yl group may introduce distinct S=O stretching (~1050 cm⁻¹) and ring proton signals (δ 3.5–4.5 ppm in ¹H NMR).
  • Molecular Weight and Solubility : The target compound’s molecular weight (calc. 253.34 g/mol) is lower than 8c (435.24 g/mol) but higher than N-(phenylmethyl) derivatives (220.31 g/mol) . Polar substituents like hydroxy or thiolane rings may improve aqueous solubility compared to aromatic analogs.

Biological Activity

3,3-Dimethyl-N-(2-oxothiolan-3-yl)butanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₄H₁₇NO₃S
  • Molecular Weight: 279.36 g/mol
  • IUPAC Name: N-(2-oxothiolan-3-yl)-2-phenoxybutanamide
  • Solubility: >41.9 µg/mL at pH 7.4
PropertyValue
Molecular FormulaC₁₄H₁₇NO₃S
Molecular Weight279.36 g/mol
IUPAC NameN-(2-oxothiolan-3-yl)-2-phenoxybutanamide
Solubility>41.9 µg/mL (pH 7.4)

The biological activity of 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide is primarily attributed to its interaction with various molecular targets, which may include enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor, potentially altering metabolic pathways involved in inflammation and cancer progression.

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.
  • Receptor Interaction : It might also function as a ligand for specific receptors, modulating signaling pathways that are critical in disease states.

Pharmacological Effects

Research indicates that 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro, indicating possible applications in oncology.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
  • Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory diseases.

Comparative Analysis with Related Compounds

To further understand the uniqueness of 3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide, it can be compared with similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-Oxotetrahydrothiophen-3-yl)-2-phenoxybutanamideC₁₄H₁₇NO₃SExhibits similar anti-inflammatory properties
N-(2-Oxotetrahydrothiophen-3-yl)acetamideC₉H₁₃NO₂SDifferent pharmacological profile
2-Chloro-N-(2-Oxotetrahydrothiophen-3-yl)acetamideC₉H₈ClNO₂SPotentially more potent but with higher toxicity

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